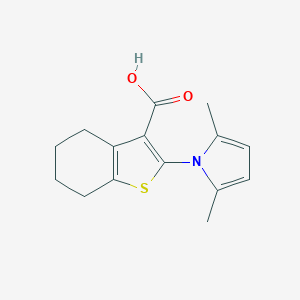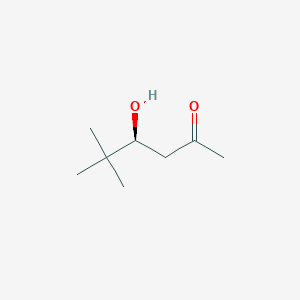
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is a chiral compound that has been widely used in scientific research. It is also known as R-4-Hydroxy-5,5-dimethyl-2-hexanone or R-Carvone. This compound is a colorless liquid with a minty odor and is commonly found in essential oils of plants such as spearmint and caraway.
Wirkmechanismus
The mechanism of action of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is not completely understood. However, it is believed to act as an agonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor. TRPM8 is a cold-activated ion channel that is involved in sensing cold temperatures and is also activated by certain chemicals.
Biochemische Und Physiologische Effekte
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects. It has also been shown to have antitumor and antimicrobial activities. In addition, it has been reported to have a positive effect on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in lab experiments include its high enantiomeric purity, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
Zukünftige Richtungen
There are various future directions for the use of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.
Synthesemethoden
The synthesis of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- can be achieved through the oxidation of R-Carvone using a suitable oxidizing agent. The most commonly used oxidizing agent is sodium hypochlorite (NaClO) in the presence of acetic acid. The reaction yields the desired product with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has various applications in scientific research. It is used as a chiral building block in the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. It is also used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
197454-20-9 |
|---|---|
Produktname |
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(9)5-7(10)8(2,3)4/h7,10H,5H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
QDSWKHGIZCQXIT-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)C[C@@H](C(C)(C)C)O |
SMILES |
CC(=O)CC(C(C)(C)C)O |
Kanonische SMILES |
CC(=O)CC(C(C)(C)C)O |
Synonyme |
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)
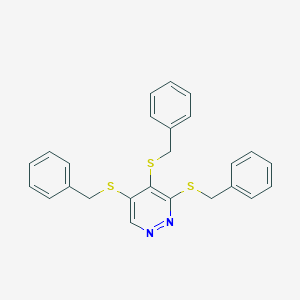
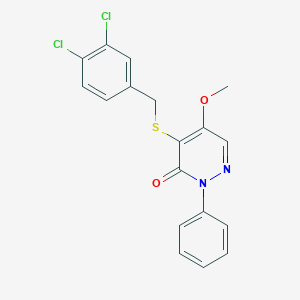
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
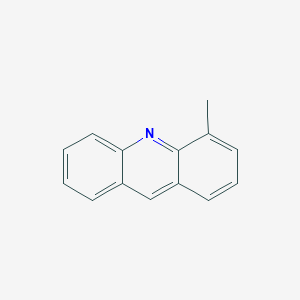
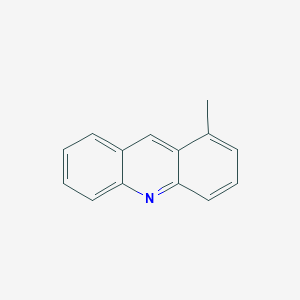
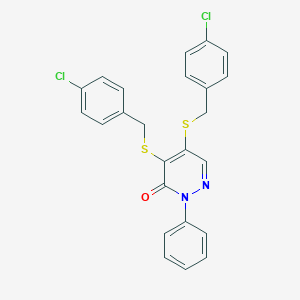
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
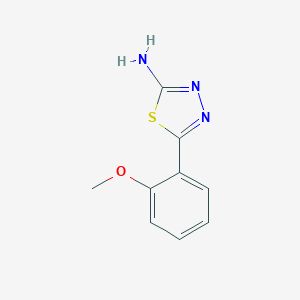
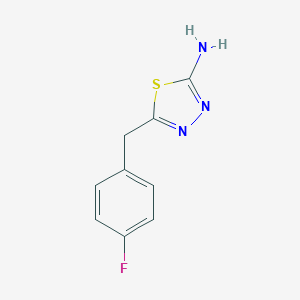
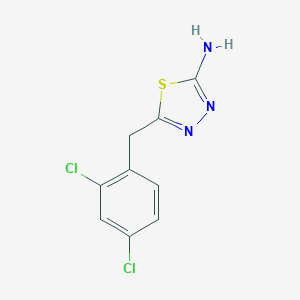
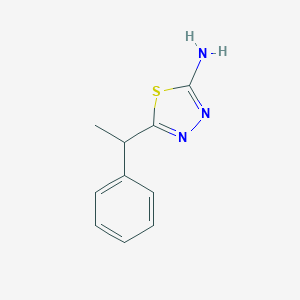
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
